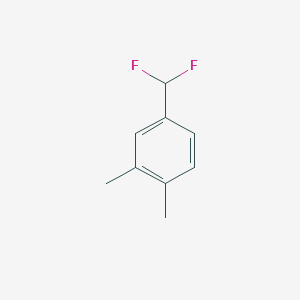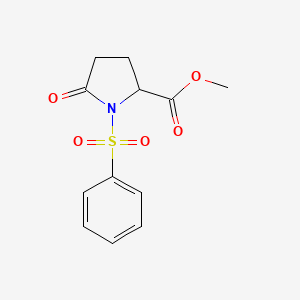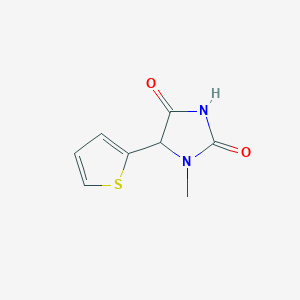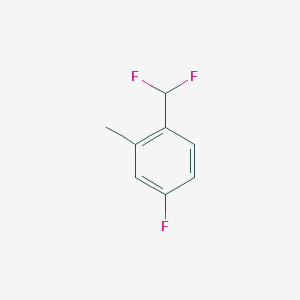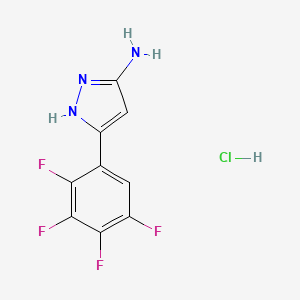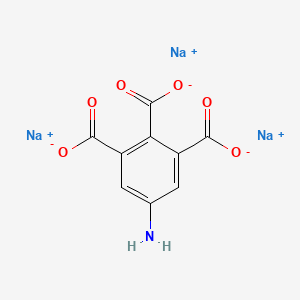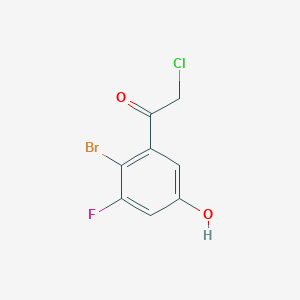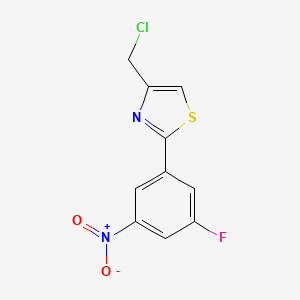
4-(Chloromethyl)-2-(3-fluoro-5-nitrophenyl)thiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Chloromethyl)-2-(3-fluoro-5-nitrophenyl)thiazole is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chloromethyl group, a fluoro-substituted phenyl ring, and a nitro group, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-2-(3-fluoro-5-nitrophenyl)thiazole typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of Substituents: The chloromethyl group can be introduced via chloromethylation reactions, while the fluoro and nitro groups can be added through electrophilic aromatic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to scale up the production process.
化学反应分析
Types of Reactions
4-(Chloromethyl)-2-(3-fluoro-5-nitrophenyl)thiazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be a site for nucleophilic substitution reactions, leading to the formation of various derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst.
Oxidation: The thiazole ring can undergo oxidation reactions, potentially leading to ring-opening or other structural modifications.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used under mild conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or other reducing agents like tin(II) chloride.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azide or thiol derivatives, while reduction can produce amino-substituted thiazoles.
科学研究应用
Chemistry
In chemistry, 4-(Chloromethyl)-2-(3-fluoro-5-nitrophenyl)thiazole can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it suitable for creating libraries of compounds for drug discovery and materials science.
Biology and Medicine
In biological and medical research, this compound may be investigated for its potential as a pharmacophore in drug design. The presence of the nitro group suggests possible antimicrobial or anticancer activity, which can be explored through various bioassays.
Industry
In the industrial sector, this compound can be used in the development of agrochemicals, dyes, and other specialty chemicals. Its unique structure allows for the creation of products with specific properties and functions.
作用机制
The mechanism of action of 4-(Chloromethyl)-2-(3-fluoro-5-nitrophenyl)thiazole depends on its specific application. For example, if used as an antimicrobial agent, it may target bacterial enzymes or cell membranes, disrupting essential biological processes. In drug design, it may interact with specific molecular targets such as receptors or enzymes, modulating their activity through binding interactions.
相似化合物的比较
Similar Compounds
4-(Chloromethyl)-2-phenylthiazole: Lacks the fluoro and nitro substituents, making it less reactive.
2-(3-Fluoro-5-nitrophenyl)thiazole: Lacks the chloromethyl group, affecting its reactivity in nucleophilic substitution reactions.
4-(Methyl)-2-(3-fluoro-5-nitrophenyl)thiazole: Has a methyl group instead of a chloromethyl group, altering its chemical properties.
Uniqueness
4-(Chloromethyl)-2-(3-fluoro-5-nitrophenyl)thiazole is unique due to the combination of its substituents, which confer specific reactivity and potential applications. The presence of the chloromethyl group allows for further functionalization, while the fluoro and nitro groups can impart biological activity.
属性
分子式 |
C10H6ClFN2O2S |
|---|---|
分子量 |
272.68 g/mol |
IUPAC 名称 |
4-(chloromethyl)-2-(3-fluoro-5-nitrophenyl)-1,3-thiazole |
InChI |
InChI=1S/C10H6ClFN2O2S/c11-4-8-5-17-10(13-8)6-1-7(12)3-9(2-6)14(15)16/h1-3,5H,4H2 |
InChI 键 |
RETJHZVWTXVNEH-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])F)C2=NC(=CS2)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Exo-3-(4-methylbenzoyl)-bicyclo[2.2.1]heptane-endo-2-carboxylic acid](/img/structure/B13717675.png)
